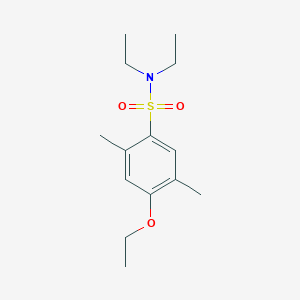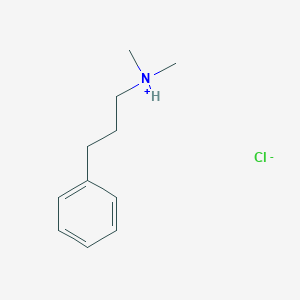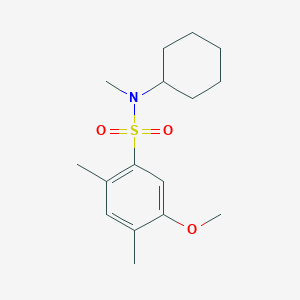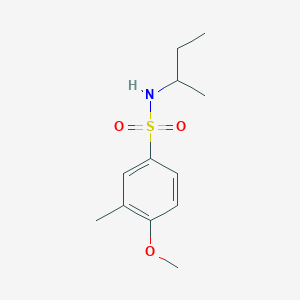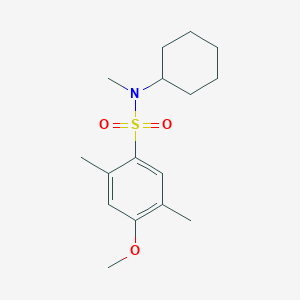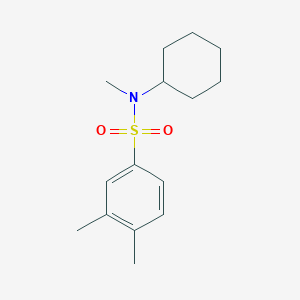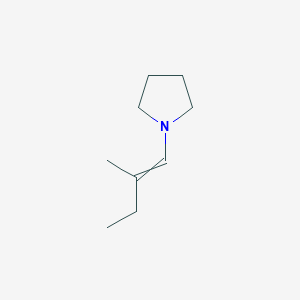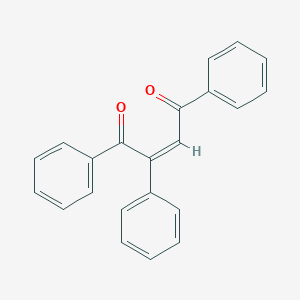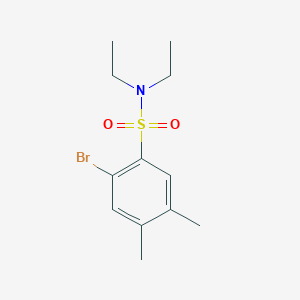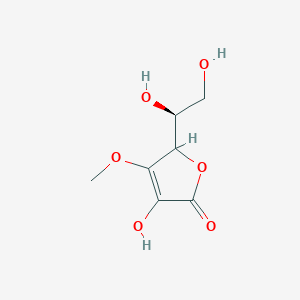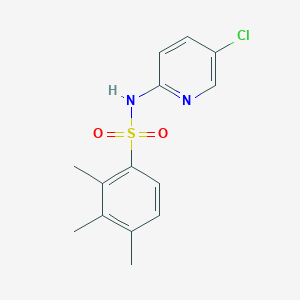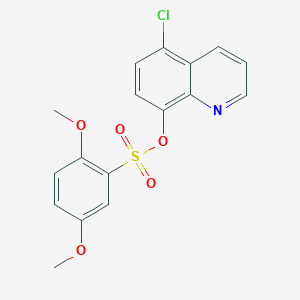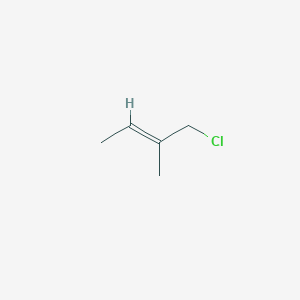
Bismuth trimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth trimer, also known as bismuth subsalicylate, is a compound that is commonly used in medicine as an antacid and anti-diarrheal agent. It is a white, odorless, and tasteless powder that is insoluble in water. This compound has been extensively studied for its various properties and applications in different fields, including scientific research.
Mecanismo De Acción
Bismuth trimer exerts its effects by binding to the surface of bacteria and viruses, preventing them from attaching to host cells and causing infection. It also has anti-inflammatory properties, which help to reduce inflammation and pain in the body. This compound is also known to inhibit the growth of certain cancer cells, making it a potential anticancer agent.
Biochemical and physiological effects:
This compound is well-tolerated by the body and has minimal side effects. It is not absorbed by the body and is excreted unchanged in feces. This compound has been shown to have a protective effect on the gastrointestinal mucosa, reducing the risk of ulcers and other gastrointestinal disorders. It has also been shown to have antioxidant properties, which help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bismuth trimer is a versatile compound that has many advantages for use in laboratory experiments. It is stable, non-toxic, and easy to handle, making it a safe and reliable choice for researchers. However, its insolubility in water can make it difficult to work with in certain experiments, and its low solubility in organic solvents can limit its use in some organic reactions.
Direcciones Futuras
There are many potential future directions for the study of Bismuth trimer trimer. One area of research is the development of new applications for this compound trimer in medicine, such as its use in the treatment of cancer and other diseases. Another area of research is the development of new synthesis methods for this compound trimer, which could improve its properties and make it more useful for a wider range of applications. Finally, the study of the biochemical and physiological effects of this compound trimer could lead to a better understanding of its mechanisms of action and potential therapeutic uses.
Métodos De Síntesis
Bismuth trimer is synthesized by reacting this compound oxide with salicylic acid in the presence of sodium hydroxide. The reaction produces this compound subsalicylate and water. The resulting compound is then purified and dried to obtain the final product.
Aplicaciones Científicas De Investigación
Bismuth trimer has been widely used in scientific research for its unique properties and applications. It has been used as a contrast agent in X-ray imaging, as a marker in electron microscopy, and as a catalyst in organic synthesis. This compound has also been studied for its antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
12595-63-0 |
|---|---|
Fórmula molecular |
C31H48O2 |
Peso molecular |
626.9412 g/mol |
InChI |
InChI=1S/3Bi |
Clave InChI |
QDOAVFZGLCBVQL-UHFFFAOYSA-N |
SMILES |
[Bi].[Bi].[Bi] |
SMILES canónico |
[BiH].[BiH].[BiH] |
Sinónimos |
Bismuth trimer |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



